molecular formula C18H15NO4 B12883620 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde CAS No. 651030-52-3

5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde

Cat. No.: B12883620
CAS No.: 651030-52-3
M. Wt: 309.3 g/mol
InChI Key: OVHVOMGSNAQEEO-UHFFFAOYSA-N
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Description

5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Functional Group Modifications:

    Final Aldehyde Formation: The final step involves the formylation of the aromatic ring to introduce the benzaldehyde group, typically using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), hydroxylamine (NH2OH)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of primary alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
  • 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

Uniqueness

5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

651030-52-3

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

5-(5-hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde

InChI

InChI=1S/C18H15NO4/c1-22-16-7-6-11(8-12(16)10-20)14-9-19-18(23-2)13-4-3-5-15(21)17(13)14/h3-10,21H,1-2H3

InChI Key

OVHVOMGSNAQEEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC)C=O

Origin of Product

United States

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